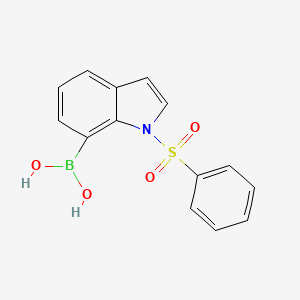
Ácido 1-Bencenosulfonil-1H-indol-7-borónico
Descripción general
Descripción
1-Benzenesulfonyl-1H-indole-7-boronic acid is a useful research compound. Its molecular formula is C14H12BNO4S and its molecular weight is 301.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzenesulfonyl-1H-indole-7-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-1H-indole-7-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño de fármacos e investigación farmacéutica
Los derivados del indol son conocidos por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias y analgésicas . La presencia del grupo bencenosulfonilo podría potencialmente mejorar estas propiedades, haciendo que este compuesto sea un candidato para el diseño de fármacos e investigación farmacéutica.
Química agrícola
Los ácidos borónicos son conocidos por interactuar con cis-dioles, que están presentes en muchas moléculas biológicas como los azúcares. Esta propiedad podría utilizarse en el desarrollo de reguladores del crecimiento vegetal o pesticidas .
Síntesis química
El grupo ácido borónico en el ácido 1-Bencenosulfonil-1H-indol-7-borónico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente en la síntesis orgánica para crear moléculas complejas .
Sondas y sensores biológicos
Los ácidos borónicos pueden actuar como sensores debido a su capacidad de formar complejos covalentes reversibles con azúcares y otros dioles. Este compuesto podría utilizarse en el desarrollo de nuevos sensores para la detección de biomoléculas .
Mecanismo De Acción
Target of Action
Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-Benzenesulfonyl-1H-indole-7-boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium . The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 1-Benzenesulfonyl-1H-indole-7-boronic acid affects the biochemical pathways related to carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of 1-Benzenesulfonyl-1H-indole-7-boronic acid’s action are primarily related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzenesulfonyl-1H-indole-7-boronic acid. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)indol-7-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMQFFUJSTNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674266 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-56-1 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


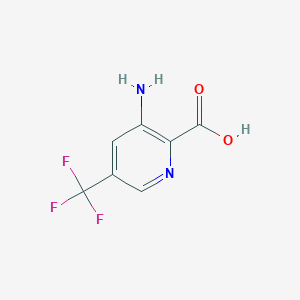
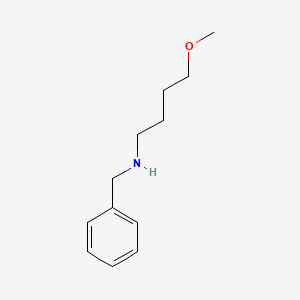
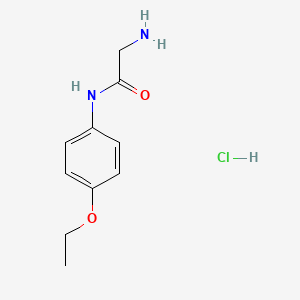
![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)
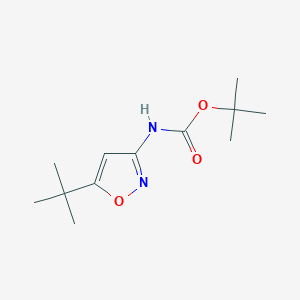
![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)
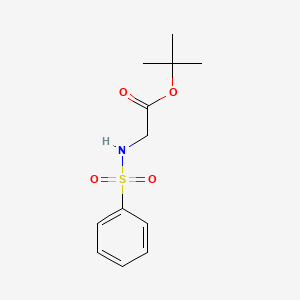
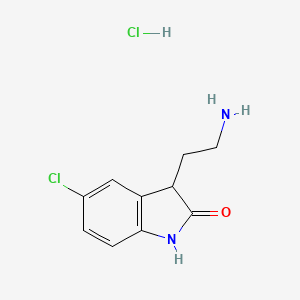
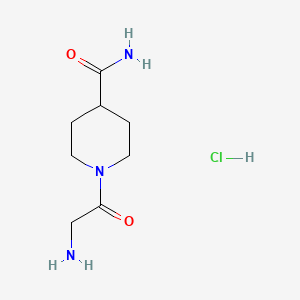
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)
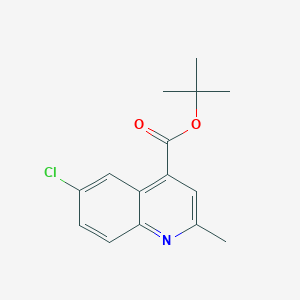
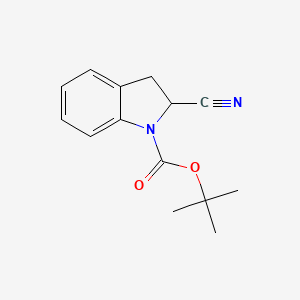

![[2,4'-Bipyridine]-4-carbaldehyde](/img/structure/B1522238.png)
